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Compound of Interest

Compound Name: Propyl isobutyrate

Cat. No.: B1212962

Application Notes

Propyl isobutyrate (FEMA No. 2936) is a widely used flavoring agent in the food industry,
prized for its characteristic fruity and sweet aroma.[1][2] It is generally recognized as safe
(GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers
Association (FEMA) and other regulatory bodies.[3] This ester is found naturally in some fruits
and contributes to their natural flavor profiles.[4]

Flavor Profile and Sensory Characteristics: Propyl isobutyrate possesses a complex and
desirable flavor profile, often described as fruity, sweet, and reminiscent of pineapple, apple, or
other stone fruits.[1][4][5] Its organoleptic properties include notes of berry, melon, and tropical
fruits.[2][6] The sweet and estry character, with juicy and ripe fruit nuances, makes it a versatile
ingredient for a variety of food and beverage applications.[6] The odor is potent, with a
detection threshold as low as 0.0020 ppm.[1][7] Its taste is perceived as sweet and fruity with
tropical, tutti frutti, and citrusy melon notes at concentrations between 5.00 and 15.00 ppm.[8]

Applications in the Food Industry: The fruity and sweet characteristics of propyl isobutyrate
make it a valuable component in the creation of fruit flavors for a wide range of products. It is
commonly used in:

e Beverages: Both alcoholic and non-alcoholic beverages benefit from the addition of propyl
isobutyrate to enhance or impart fruity notes.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1212962?utm_src=pdf-interest
https://www.benchchem.com/product/b1212962?utm_src=pdf-body
https://www.env.go.jp/en/air/odor/measure/02_3_2.pdf
https://www.sigmaaldrich.com/US/en/product/aldrich/w293601
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-isobutyrate
https://www.solubilityofthings.com/propyl-2-methylpropanoate
https://www.benchchem.com/product/b1212962?utm_src=pdf-body
https://www.env.go.jp/en/air/odor/measure/02_3_2.pdf
https://www.solubilityofthings.com/propyl-2-methylpropanoate
https://www.echemi.com/products/pid_Rock7459-isobutyricacidn-propylester.html
https://www.sigmaaldrich.com/US/en/product/aldrich/w293601
https://flavscents.com/library/material/5265940a011/a
https://flavscents.com/library/material/5265940a011/a
https://www.env.go.jp/en/air/odor/measure/02_3_2.pdf
https://orea.or.jp/cp-bin/wordpress5/wp-content/uploads/2019/08/Odor_Threshold_Table.pdf
https://www.thegoodscentscompany.com/data/rw1034031.html
https://www.benchchem.com/product/b1212962?utm_src=pdf-body
https://www.benchchem.com/product/b1212962?utm_src=pdf-body
https://www.benchchem.com/product/b1212962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Baked Goods: It is utilized in baked goods to provide a sweet, fruity flavor that can
complement other ingredients.

o Confectionery: Candies, chewing gum, and other confectionery products often incorporate
propyl isobutyrate for its pleasant fruity taste.

e Dairy Products: Ice cream, yogurt, and other dairy products can be flavored with this ester to
create fruity varieties.

o Desserts: Gelatins, puddings, and fillings can be enhanced with the sweet and fruity notes of
propyl isobutyrate.

Regulatory Status: Propyl isobutyrate is listed as a GRAS substance by FEMA (FEMA No.
2936).[3] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives
(JECFA).[9] Its use in food is permitted under regulations such as 21 CFR 172.515 in the
United States.[3]

Quantitative Data

The following tables summarize the available quantitative data for propyl isobutyrate.

Table 1: Physicochemical Properties of Propyl Isobutyrate
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Property Value Reference
Molecular Formula C7H1402 [4]
Molecular Weight 130.18 g/mol [3]
Appearance Colorless liquid [3]

Odor Fruity, pineapple-like [31[5]
Boiling Point 133.00 to 134.00 °C @ 760.00 )

mm Hg

Density 0.860-0.864 g/cm3 (20°/20°) [3]
Refractive Index 1.395-1.396 [3]

Solubility

Soluble in organic solvents

[3]

and alcohol; insoluble in water.

Table 2: Sensory Thresholds of Propyl Isobutyrate

Sensory Parameter

Threshold Concentration Reference

Odor Detection Threshold

0.0020 ppm (V/v) [1][7]

Taste Profile

Sweet, fruity, with ripe tropical,
tutti frutti and citrus melon [8]

nuances at 5.00 - 15.00 ppm.

Table 3: Reported Usage Levels of Propyl Isobutyrate in Food
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Average Maximum Use

Food Category Reference
Level (ppm)

Baked Goods 20.0 [8]

Beverages (non-alcoholic) 6.8 [8]

Chewing Gum Not Specified

Hard Candy Not Specified

Soft Candy Not Specified

Gelatins and Puddings Not Specified

Ice Cream and Frozen Dairy Not Specified

Note: Comprehensive data on usage levels across all food categories is maintained by FEMA
and is available upon request from their office. The publicly available information is limited.

Experimental Protocols

Protocol 1: Quantification of Propyl Isobutyrate in a
Beverage Matrix using Gas Chromatography-Mass
Spectrometry (GC-MS)

Objective: To determine the concentration of propyl isobutyrate in a clear beverage sample.

Materials:

Beverage sample

Propyl isobutyrate standard

Internal standard (e.g., ethyl heptanoate)

Dichloromethane (DCM), analytical grade

Anhydrous sodium sulfate
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e Gas chromatograph coupled to a mass spectrometer (GC-MS)

e Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene -
PDMS/DVB)

e Headspace vials (20 mL) with magnetic screw caps and septa
e Micropipettes and syringes
» Vortex mixer
e Centrifuge
Procedure:
o Standard Preparation:
1. Prepare a stock solution of propyl isobutyrate (1000 ppm) in ethanol.

2. Prepare a series of working standards by diluting the stock solution with deionized water
to concentrations ranging from 0.1 to 20 ppm.

3. Prepare an internal standard stock solution (1000 ppm) of ethyl heptanoate in ethanol.
Spike each working standard and sample with the internal standard to a final
concentration of 5 ppm.

o Sample Preparation (Headspace SPME):
1. Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
2. Add the internal standard to the vial.
3. Seal the vial with a magnetic screw cap.

4. Place the vial in a heating block or water bath at 40°C for 15 minutes to allow for
equilibration of the volatiles in the headspace.

5. Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
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6. Retract the fiber and immediately introduce it into the GC injector for desorption.

e GC-MS Analysis:

[e]

Injector: Splitless mode, 250°C.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or equivalent.
o Oven Temperature Program:

= Initial temperature: 40°C, hold for 2 minutes.

= Ramp to 150°C at 5°C/min.

» Ramp to 250°C at 20°C/min, hold for 5 minutes.

o Mass Spectrometer:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 35-350.

lon Source Temperature: 230°C.

Quadrupole Temperature: 150°C.
o Data Analysis:

1. Identify the peaks for propyl isobutyrate and the internal standard based on their
retention times and mass spectra.

2. Quantify propyl isobutyrate by constructing a calibration curve of the peak area ratio
(propyl isobutyrate/internal standard) versus concentration of the standards.

3. Calculate the concentration of propyl isobutyrate in the beverage sample using the
calibration curve.
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Protocol 2: Sensory Evaluation of Propyl Isobutyrate in
a Model Food System

Objective: To determine the sensory profile of propyl isobutyrate in a simple food matrix (e.qg.,
sugar water or a basic cookie dough).

Materials:

Propyl isobutyrate

e Sucrose

» Deionized water

¢ Basic cookie dough mix (without strong flavorings)

o Trained sensory panel (8-12 panelists)

» Sensory evaluation booths with controlled lighting and ventilation
e Glass or ceramic sample cups, coded with random three-digit numbers
e Water for rinsing

o Unsalted crackers for palate cleansing

Procedure:

e Sample Preparation:

1. Sugar Water Solution: Prepare a 5% sucrose solution in deionized water. Prepare samples
with varying concentrations of propyl isobutyrate (e.g., 0 ppm as a control, 5 ppm, 10

ppm, 15 ppm).

2. Cookie Dough: Prepare a batch of basic cookie dough. Divide the dough into equal
portions and incorporate propyl isobutyrate at different concentrations (e.g., 0 ppm, 10
ppm, 20 ppm, 30 ppm) on a weight/weight basis. Bake cookies according to a
standardized procedure.
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e Sensory Evaluation (Quantitative Descriptive Analysis - QDA):

1. Panelist Training: Train panelists to identify and scale the intensity of key aroma and flavor
attributes associated with propyl isobutyrate (e.qg., fruity, sweet, pineapple, apple,
chemical/solvent).

2. Evaluation Session:
» Present the coded samples to the panelists in a randomized order.

» |nstruct panelists to evaluate each sample and rate the intensity of the predetermined
attributes on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

» Provide water and unsalted crackers for palate cleansing between samples.
o Data Analysis:
1. Collect the intensity ratings from all panelists for each attribute and each sample.

2. Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are
significant differences in the sensory attributes between the samples.

3. Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations are
significantly different from each other.

4. Generate a spider web plot to visualize the sensory profiles of the different concentrations
of propyl isobutyrate.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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